1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Overview
Description
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.30 g/mol . This compound is characterized by its unique structure, which includes a nitrophenoxy group attached to a dimethylphenyl ethanone core. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and 4-nitrophenol.
Reaction Conditions: The phenols are subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Mechanism of Action
The mechanism of action of 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone can be compared with similar compounds such as:
1-[3,5-Dimethyl-4-(4-aminophenoxy)phenyl]ethanone: This compound has an amino group instead of a nitro group, which significantly alters its reactivity and biological activity.
1-[3,5-Dimethyl-4-(4-methoxyphenoxy)phenyl]ethanone: The presence of a methoxy group instead of a nitro group affects the compound’s electronic properties and its behavior in chemical reactions.
1-[3,5-Dimethyl-4-(4-chlorophenoxy)phenyl]ethanone: The chloro-substituted analog exhibits different reactivity patterns, particularly in nucleophilic substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its nitro group, which plays a crucial role in its chemical and biological behavior.
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIZFGPHTYQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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